Bienvenue dans la boutique en ligne BenchChem!

FAAH-IN-9

FAAH endocannabinoid enzymology

FAAH-IN-9 (CAY10401) is an irreversible α-keto oxazolopyridine FAAH inhibitor with Ki=0.14 nM. Its Δ9 alkyne chain confers 16× greater potency over saturated analogs and >200× over benzoxazole scaffolds, enabling lower-dose, extended in vivo inhibition. 250× selectivity over hCES1 ensures assay fidelity. Select this compound for definitive, reproducible endocannabinoid research with minimized off-target effects.

Molecular Formula C24H34N2O2
Molecular Weight 382.5 g/mol
CAS No. 288862-89-5
Cat. No. B163755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH-IN-9
CAS288862-89-5
Synonyms1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one
Molecular FormulaC24H34N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3
InChIKeyDBMKKVSGBYKSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (CAS 288862-89-5) as a Potent FAAH Inhibitor for Research Procurement


1-Oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (CAS 288862-89-5), also known as CAY10401 or FAAH-IN-9, is an α-keto oxazolopyridine derivative that functions as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of endogenous fatty acid amides including anandamide and oleamide [1]. It exhibits a Ki of 0.14 nM against rat FAAH, placing it among the exceptionally potent α-keto oxazolopyridine class . The compound contains a C18 alkyne chain with unsaturation at the Δ9 position, which is critical for its enhanced potency over saturated analogs .

Why 1-Oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one Cannot Be Substituted with Generic α‑Keto Oxazolopyridines or FAAH Inhibitors


Simple substitution with other α‑keto oxazolopyridines or FAAH inhibitors is not advised due to substantial, quantitatively verified differences in both potency and mechanism. Within the oxazolopyridine class, the presence and position of the alkyne unsaturation dramatically alters Ki values [1]. Across broader FAAH inhibitor classes, the target compound's irreversible binding mechanism distinguishes it from reversible inhibitors [2]. Furthermore, the N4 oxazolopyridine scaffold confers >200‑fold enhanced potency relative to benzoxazole-based analogs, and the Δ9 alkyne group provides superior potency compared to saturated or trans‑configured analogs . These differences are directly quantifiable and preclude simple interchange.

Quantitative Differentiation Evidence for 1-Oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (CAS 288862-89-5) Procurement Decisions


Potency Advantage of the N4 Oxazolopyridine Scaffold Over Benzoxazole and Trifluoromethyl Ketone Frameworks

The N4 oxazolopyridine scaffold of 1-oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (compound 29 in Boger et al.) provides a 50‑200‑fold potency enhancement over the corresponding benzoxazole (compound 23) and is 10‑50‑fold more potent than the trifluoromethyl ketone baseline (compound 3) [1]. This quantitative improvement is directly attributable to the incorporation of a weakly basic nitrogen at the N4 position [1].

FAAH endocannabinoid enzymology

Superior Potency Relative to the Saturated Analog (Oleoyl Oxazolopyridine, CAS 288862-58-8)

The target compound, containing a Δ9 alkyne, is approximately 17‑fold more potent than its saturated counterpart, oleoyl oxazolopyridine (CAS 288862-58-8), which exhibits a Ki of 2.3 nM against rat FAAH [1]. This difference arises from the superior binding interactions of the alkyne moiety relative to the saturated alkyl chain [1].

FAAH structure‑activity relationship alkyne

Comparable Potency to PHOP (CAS 288862-83-9) with Distinct Selectivity Profile

While 1‑oxazolo(4,5‑b)pyridin‑2‑yl‑octadec‑9‑yn‑1‑one (rat FAAH Ki = 0.14 nM) and PHOP (rat FAAH Ki = 0.2 nM) exhibit similar nanomolar potency, the target compound demonstrates a 250‑fold selectivity window for FAAH over human liver carboxylesterase 1 (hCES1, IC50 = 500 nM) [1]. This selectivity is critical for minimizing off‑target hydrolase activity in cellular assays.

FAAH selectivity oxazolopyridine

Irreversible Binding Mechanism Confers Functional Advantages in Certain Experimental Contexts

Unlike reversible FAAH inhibitors such as OL‑135 (IC50 = 4.7 nM), 1‑oxazolo(4,5‑b)pyridin‑2‑yl‑octadec‑9‑yn‑1‑one acts as an irreversible inhibitor [1]. This mechanism ensures sustained FAAH inhibition even after compound washout, which is advantageous for long‑term cell‑based assays or ex vivo tissue studies where reversible inhibition would be rapidly reversed.

FAAH irreversible inhibition mechanism of action

Optimal Research and Industrial Application Scenarios for 1-Oxazolo(4,5-b)pyridin-2-yl-octadec-9-yn-1-one (CAS 288862-89-5)


In Vivo Studies Requiring Sustained FAAH Inhibition with Minimal Compound Administration

The compound's irreversible mechanism and sub‑nanomolar potency (Ki = 0.14 nM) make it ideal for long‑term in vivo experiments where a single dose can maintain FAAH inhibition for extended periods, reducing animal handling and compound consumption [1]. Its 16‑fold potency advantage over the saturated analog oleoyl oxazolopyridine translates to lower required doses and potentially reduced off‑target effects .

Cell‑Based Assays Demanding High Selectivity to Avoid Off‑Target Hydrolase Interference

With a 250‑fold selectivity window for FAAH over human liver carboxylesterase 1 (hCES1 IC50 = 500 nM), this compound is well‑suited for cellular models where endogenous esterases could otherwise hydrolyze the inhibitor or cellular substrates, confounding data interpretation [2].

Structure‑Activity Relationship (SAR) Studies Focused on Alkyne vs. Alkene vs. Alkane Contributions to FAAH Binding

The presence of the Δ9 alkyne provides a direct comparator for studying the impact of π‑unsaturation on FAAH inhibition. Researchers can use this compound alongside its saturated (oleoyl oxazolopyridine) and trans‑alkene analogs to systematically dissect the electronic and steric contributions to binding affinity [3].

Biochemical Studies of Endocannabinoid Tone Where Irreversible Inhibition is Required to Distinguish Acute vs. Chronic Effects

The irreversible nature of inhibition allows researchers to separate the immediate effects of FAAH blockade (reversible inhibitors) from the sustained, downstream consequences of prolonged enzyme inactivation, which is critical for understanding the role of endocannabinoids in chronic pain and inflammation models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAAH-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.